5-(2-FURYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
5-(2-FURYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a furan ring, a benzimidazole moiety, and a pyrazolopyrimidine core with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, which is then coupled with a furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The reaction conditions are carefully controlled to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-FURYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole and pyrazolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups results in amines. Substitution reactions can introduce various functional groups onto the benzimidazole and pyrazolopyrimidine rings.
Scientific Research Applications
5-(2-FURYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-FURYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-(2-FURYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-7-(METHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: Similar structure but lacks the trifluoromethyl group.
5-(2-FURYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-7-(CHLORO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(2-FURYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE enhances its lipophilicity and metabolic stability, making it more effective in biological systems. This unique feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
5-(furan-2-yl)-N-(1-methylbenzimidazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N6O2/c1-28-14-6-3-2-5-12(14)26-19(28)27-18(30)11-10-24-29-16(20(21,22)23)9-13(25-17(11)29)15-7-4-8-31-15/h2-10H,1H3,(H,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLWIARGYOGTTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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